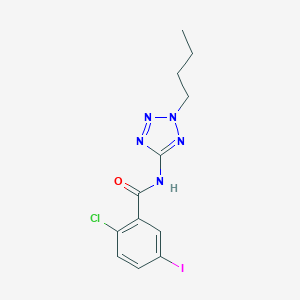![molecular formula C24H25N3O2 B251241 N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is synthesized through a specific method and has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide involves the selective inhibition of certain ion channels and transporters in the body. This compound is able to block the activity of the CFTR channel by binding to a specific site on the channel and preventing the movement of chloride ions across the cell membrane. This results in a decrease in the secretion of fluids in the body, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of the CFTR channel, which can be beneficial in the treatment of cystic fibrosis and other diseases that involve abnormal fluid secretion. N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has also been shown to inhibit the activity of certain cancer cell lines, which may have potential applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide in lab experiments is its ability to selectively inhibit certain ion channels and transporters in the body. This allows researchers to study the specific effects of these channels and transporters on various physiological processes. However, one limitation of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide is that it may have off-target effects on other ion channels and transporters in the body, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research involving N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide. One area of interest is the potential use of this compound in the treatment of cystic fibrosis and other diseases that involve abnormal fluid secretion. Researchers may also investigate the use of N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide in the treatment of cancer, as well as its potential effects on other ion channels and transporters in the body. Additionally, further studies may be conducted to investigate the potential side effects and toxicity of N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide in humans.
Métodos De Síntesis
The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 2-naphthoyl chloride in the presence of a base. The resulting product is then purified through crystallization to obtain N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been used in a variety of scientific research applications due to its ability to selectively inhibit certain ion channels and transporters. This compound has been shown to be effective in blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the regulation of chloride ion transport in the body. N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the activity of certain cancer cell lines.
Propiedades
Fórmula molecular |
C24H25N3O2 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-15-13-26(14-16-27)22-11-9-21(10-12-22)25-24(29)20-8-7-18-5-3-4-6-19(18)17-20/h3-12,17H,2,13-16H2,1H3,(H,25,29) |
Clave InChI |
NQRKNGNUTXPHCF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Solubilidad |
0.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)

![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
![Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B251177.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251181.png)